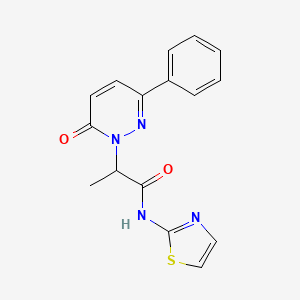
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide, also known as OTAVA-BB 120926, is a chemical compound with potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Compounds with structural similarities, such as 2-oxo-6-phenylpyridin derivatives and their various functionalized derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. The synthesis involves creating derivatives containing functional groups like 1,2,4-triazole, thiazolo[3,2-b][1,2,4]triazole, and hydrazide, which were tested for their biological activities (Saundane & Manjunatha, 2016).
Antimicrobial and Antioxidant Properties
- Similar compounds have been investigated for their potential in treating microbial infections and oxidative stress. For instance, derivatives of pyridazinones have been synthesized, demonstrating antimicrobial efficacy against various strains and antioxidant properties, indicating their potential in combating oxidative damage (Shainova et al., 2019).
Molecular Docking and Inhibitory Activities
- Derivatives incorporating thiazolidinone and benzisothiazole structures have been designed to verify their effectiveness in affecting the inflammatory/oxidative process, with docking studies performed to explore their binding mode at specific protein targets. Such studies highlight the potential of structurally related compounds in medicinal chemistry for developing new therapeutic agents (Incerti et al., 2018).
Anticancer Potential
- Research into similar compounds has also explored their anticancer activities. For example, novel Mannich bases derived from pyridine compounds have been synthesized and tested for their anticancer activities against prostate cancer cells, showing moderate cytotoxic activity and highlighting the potential application of such compounds in cancer therapy (Demirci & Demirbas, 2019).
Propriétés
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11(15(22)18-16-17-9-10-23-16)20-14(21)8-7-13(19-20)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYRZDLEZKBANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

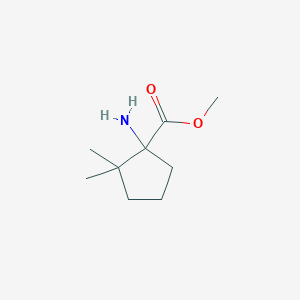
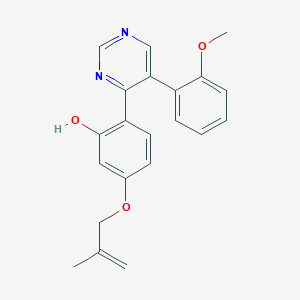
![N-(4-methoxyphenyl)-3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739183.png)
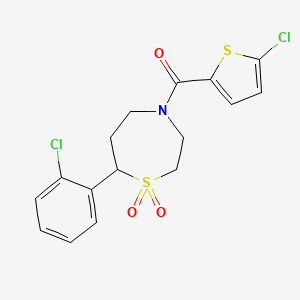
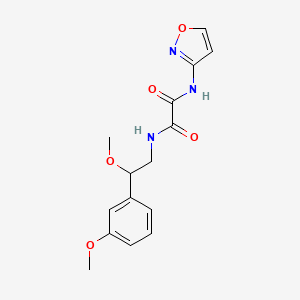
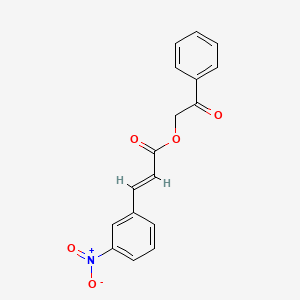
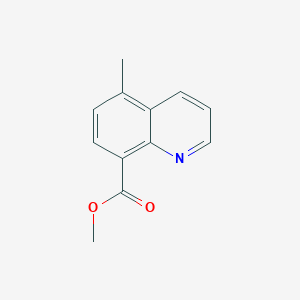
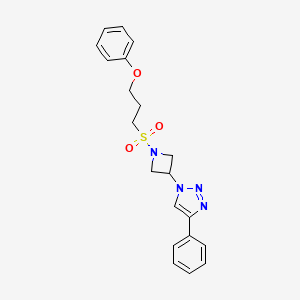

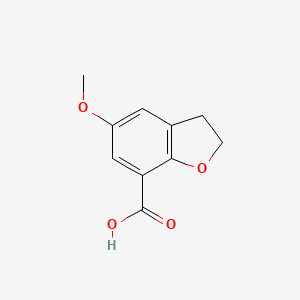
![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)
![Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride](/img/structure/B2739194.png)
![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)
![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)